molecular formula C18H14O7 B096995 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione CAS No. 15478-53-2

1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione

Cat. No.: B096995
CAS No.: 15478-53-2
M. Wt: 342.3 g/mol
InChI Key: YDOUDDYRXBSOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rhodocomatulin involves several steps, including the isolation of the compound from natural sources. The process typically starts with the extraction of the marine invertebrates using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of rhodocomatulin is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize rhodocomatulin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce rhodocomatulin.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rhodocomatulin involves its interaction with various molecular targets and pathways. As an anthraquinone, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly significant in its potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is unique due to its specific structural features and the presence of methoxy and bromine substituents in some of its derivatives.

Properties

CAS No.

15478-53-2

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3

InChI Key

YDOUDDYRXBSOFH-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O

Canonical SMILES

CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O

Origin of Product

United States

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